Technical Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Technical Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
[1][2]
CAS Number: 1138445-08-5 Formula: C₈H₆F₄ Molecular Weight: 178.13 g/mol
Core Directive & Executive Summary
The Strategic Value of the Difluoroethyl Moiety In the high-stakes arena of medicinal chemistry and advanced materials (specifically liquid crystals), the gem-difluoro group (–CF₂) acts as a critical functional pivot. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene is not merely a solvent or a passive intermediate; it is a bioisostere and a dielectric tuner .
For drug developers, this scaffold offers a lipophilic, metabolically stable alternative to a carbonyl group (C=O) or an ethyl group. The fluorine atoms at the 2,3-positions of the benzene ring provide specific steric and electronic shielding, preventing oxidative metabolism at the ring while modulating the pKa of neighboring functional groups. In material science, this motif is essential for synthesizing liquid crystals with negative dielectric anisotropy, crucial for Vertical Alignment (VA) display technologies.
This guide moves beyond basic catalog data to provide a self-validating synthesis workflow, rigorous characterization protocols, and application logic.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Value | Context/Significance |
| CAS Number | 1138445-08-5 | Unique identifier for regulatory filing.[1] |
| IUPAC Name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | Systematic nomenclature.[1] |
| Molecular Formula | C₈H₆F₄ | High fluorine content (42.6% by mass). |
| Molecular Weight | 178.13 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| Physical State | Colorless Liquid | Typical for fluorinated ethylbenzenes. |
| Boiling Point | ~145-155 °C (Predicted) | Volatile; requires careful handling during evaporation. |
| LogP | ~3.2 | Lipophilic; crosses cell membranes effectively. |
| Precursor CAS | 18355-80-1 | 2,3-Difluoroacetophenone (Starting Material).[2][3][4][5][6] |
Synthesis & Manufacturing Protocol
The synthesis of 1-(1,1-difluoroethyl)-2,3-difluorobenzene relies on the deoxyfluorination of its ketone precursor. This transformation is sensitive to moisture and temperature. The protocol below uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, which are standard yet hazardous reagents requiring strict safety adherence.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the sulfur-fluorine species on the carbonyl oxygen, forming an intermediate alkoxy-sulfur species. A subsequent nucleophilic attack by a fluoride ion displaces the sulfur leaving group, generating the gem-difluoro motif.
Experimental Workflow (Representative Protocol)
Reagents:
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Substrate: 2,3-Difluoroacetophenone (CAS 18355-80-1)[2][3][7][4][6][8]
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Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology:
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System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen. Rationale: Fluorinating agents hydrolyze violently with water to release HF.
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Solvation: Dissolve 2,3-Difluoroacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
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Addition: Dropwise add DAST (2.5 eq) via a syringe over 20 minutes. Rationale: Controlling the exotherm prevents the formation of vinyl fluoride side products.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc) or 19F-NMR.
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Checkpoint: The disappearance of the ketone signal (
200 ppm in 13C-NMR) and appearance of a quartet in 19F-NMR (-85 to -95 ppm) confirms conversion.
-
-
Quenching (CRITICAL): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ and crushed ice. Warning: Vigorous CO₂ evolution will occur.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent under reduced pressure (keep bath < 40 °C due to volatility). Purify via silica gel flash chromatography using a gradient of Pentane/Ether.
Synthesis Logic Diagram
Figure 1: Deoxyfluorination pathway converting the ketone precursor to the target gem-difluoro compound, highlighting the critical divergence point for side-product formation.[1]
Applications & Strategic Utility
A. Medicinal Chemistry (Bioisosterism)
In drug design, the 1,1-difluoroethyl group acts as a metabolic blocker .
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing ethyl hydrogens with fluorine prevents cytochrome P450-mediated oxidation at the benzylic position.
-
Lipophilicity: The introduction of fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Conformation: The gem-difluoro group introduces a "gauche effect," locking the ethyl chain into a specific conformation that may favor receptor binding.
B. Material Science (Liquid Crystals)
This compound serves as a building block for negative dielectric anisotropy materials used in VA-LCDs (Vertical Alignment Liquid Crystal Displays).
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Dipole Moment: The 2,3-difluoro substitution pattern creates a strong dipole moment perpendicular to the long axis of the molecule.
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Stability: The 1,1-difluoroethyl group provides chemical stability against UV light and moisture compared to ester linkages often used in LC mixtures.
Application Workflow Diagram
Figure 2: Dual-stream application workflow illustrating the compound's utility in enhancing metabolic stability in drugs and dielectric properties in displays.
Safety & Handling (MSDS Highlights)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Operate solely in a fume hood. The compound is likely volatile; avoid open vessels.
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Incompatibility: Strong oxidizing agents and strong bases (potential for dehydrofluorination).
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Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon).
References
-
CymitQuimica. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Product Page. Retrieved from
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Thermo Scientific Chemicals. 2',3'-Difluoroacetophenone (Precursor) Technical Data. Retrieved from
-
Middleton, W. J. (1975). New fluorinating reagents.[1] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal paper on DAST usage).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
Sources
- 1. 有机砌块 [huatengsci.com]
- 2. 2',3'-Difluoroacetophenone, 97% 18355-80-1 India [ottokemi.com]
- 3. scribd.com [scribd.com]
- 4. 18355-80-1 | 2',3'-Difluoroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
- 7. 2',3'-Difluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2',3'-Difluoroacetophenone [oakwoodchemical.com]
